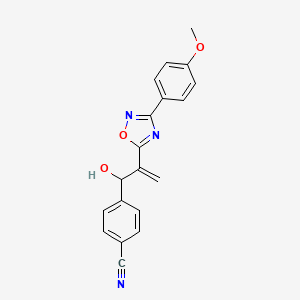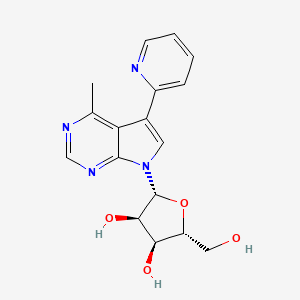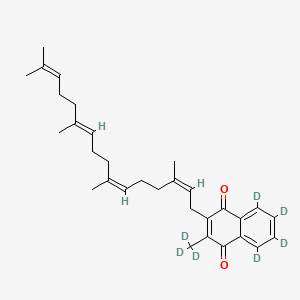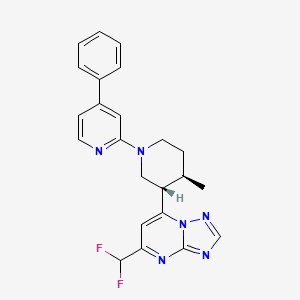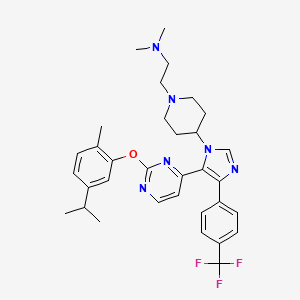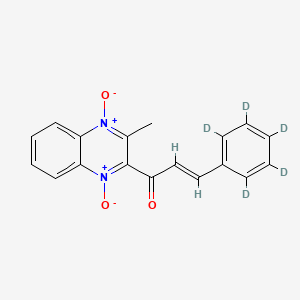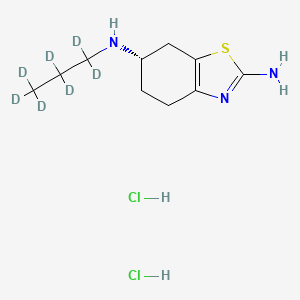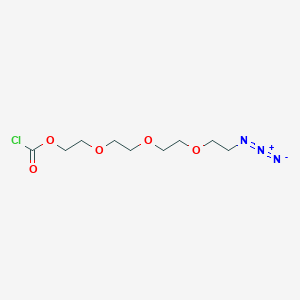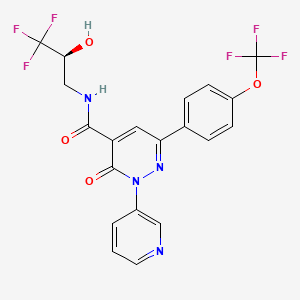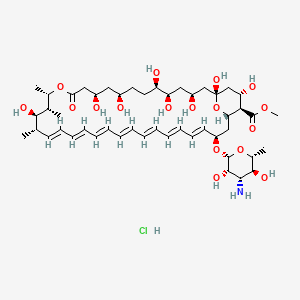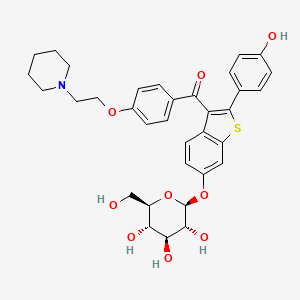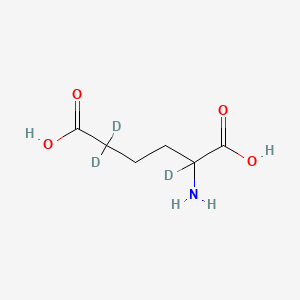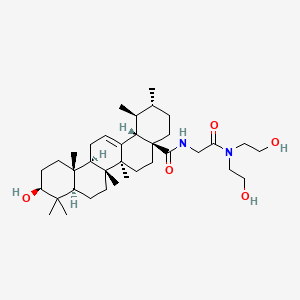
Senp1-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Senp1-IN-2 is a small molecule inhibitor specifically targeting the sentrin-specific protease 1 (SENP1). SENP1 is a cysteine protease involved in the deSUMOylation process, which regulates various cellular functions such as gene expression, DNA repair, and protein stability. SENP1 is implicated in several pathological conditions, including cancer, making it a significant target for therapeutic intervention .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Senp1-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and oxidation to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing the use of raw materials, and ensuring consistent quality control. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Senp1-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to achieve the desired chemical structure.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions are intermediates and derivatives of this compound, which are further processed to yield the final active compound. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm their structure and purity .
科学研究应用
Senp1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the deSUMOylation process and the role of SENP1 in various biochemical pathways.
Biology: Employed in cellular and molecular biology studies to investigate the effects of SENP1 inhibition on cell proliferation, apoptosis, and gene expression.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where SENP1 is implicated. Preclinical studies have shown promising results in reducing tumor growth and metastasis.
作用机制
Senp1-IN-2 exerts its effects by specifically binding to the active site of SENP1, inhibiting its protease activity. This inhibition prevents the deSUMOylation of target proteins, leading to the accumulation of SUMOylated proteins. The molecular targets and pathways involved include the regulation of transcription factors, DNA repair enzymes, and signaling molecules. By modulating these pathways, this compound can alter cellular processes such as proliferation, apoptosis, and stress responses .
相似化合物的比较
Similar Compounds
Compounds similar to Senp1-IN-2 include other SENP1 inhibitors and molecules targeting the SUMOylation pathway. Some of these compounds are:
SENP1-IN-1: Another SENP1 inhibitor with a different chemical structure but similar mechanism of action.
SENP2-IN-1: Targets SENP2, another member of the SENP family, with distinct selectivity and potency.
SUMOylation inhibitors: Compounds that inhibit the SUMOylation process at different stages, such as E1, E2, or E3 enzymes.
Uniqueness
This compound is unique due to its high specificity and potency towards SENP1. It has been extensively studied for its therapeutic potential and has shown efficacy in various preclinical models. Its unique chemical structure allows for selective inhibition of SENP1 without affecting other proteases, making it a valuable tool for research and potential therapeutic applications .
属性
分子式 |
C36H60N2O5 |
|---|---|
分子量 |
600.9 g/mol |
IUPAC 名称 |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-N-[2-[bis(2-hydroxyethyl)amino]-2-oxoethyl]-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxamide |
InChI |
InChI=1S/C36H60N2O5/c1-23-10-15-36(31(43)37-22-29(42)38(18-20-39)19-21-40)17-16-34(6)25(30(36)24(23)2)8-9-27-33(5)13-12-28(41)32(3,4)26(33)11-14-35(27,34)7/h8,23-24,26-28,30,39-41H,9-22H2,1-7H3,(H,37,43)/t23-,24+,26+,27-,28+,30+,33+,34-,35-,36+/m1/s1 |
InChI 键 |
DZIWKTYIPAJGRO-JCOMTLJESA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)NCC(=O)N(CCO)CCO |
规范 SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)NCC(=O)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


